![molecular formula C16H31NO5 B1450587 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate CAS No. 1431964-29-2](/img/structure/B1450587.png)

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate

Overview

Description

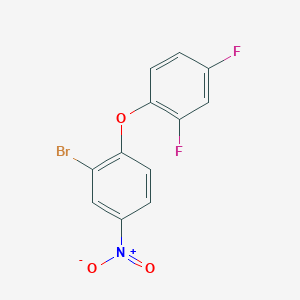

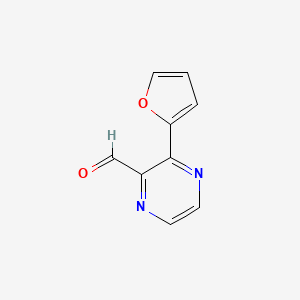

“2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” is a pharmaceutical compound with the molecular formula C16H31NO5 . It has an average mass of 317.421 Da and a monoisotopic mass of 317.220215 Da . The compound is also known by its IUPAC name, "2-{[4-(2-Methyl-2-propanyl)cyclohexyl]amino}-1-butanol ethanedioate (1:1)" .

Molecular Structure Analysis

The molecular structure of “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” consists of a butanol backbone with an amino group attached to the second carbon. This amino group is further substituted with a 4-tert-butylcyclohexyl group .Physical And Chemical Properties Analysis

The compound “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” has a molecular weight of 317.42 g/mol. It is a powder at room temperature .Scientific Research Applications

Catalytic Activity and Reaction Mechanisms

Research into compounds with structures akin to 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate has demonstrated significant catalytic activities. For example, studies on manganese(II) complexes reveal insights into catalase and peroxidase activities, highlighting the potential of these complexes in biochemical applications, such as the catalytic conversion of hydrogen peroxide, which could have implications for industrial and environmental processes (Lessa et al., 2009).

Asymmetric Synthesis

The asymmetric synthesis of amino alcohols demonstrates the utility of certain compounds in producing optically active substances. Such processes are crucial in the pharmaceutical industry for creating enantiomerically pure drugs. The synthesis of (S)-3-amino-4-methoxy-butan-1-ol, for example, involves catalytic reductive amination and highlights the importance of these compounds in synthesizing complex molecules (Mattei et al., 2011).

Hydrogen Bonded Structures

Investigations into the hydrogen-bonded structures of organic amine oxalates offer foundational insights into the molecular architecture of complex systems. Such studies can inform the design of new materials with specific properties, including thermal stability and molecular recognition capabilities (Vaidhyanathan et al., 2002).

Molecular Recognition

The development of chiral solvating agents based on structurally similar compounds for molecular recognition showcases the potential in analytical chemistry applications. These agents can distinguish between enantiomers of acids, a critical capability for the quality control of pharmaceuticals and the study of stereochemical properties (Khanvilkar & Bedekar, 2018).

Nanocomposite Materials

Research into anisotropic derivatives of related compounds for the development of nanocomposites has implications for materials science. Such compounds can enhance the properties of nanocomposites, including their optical and mechanical properties, opening new avenues for innovative material applications (Bezborodov et al., 2021).

Safety And Hazards

The safety information available indicates that “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name |

2-[(4-tert-butylcyclohexyl)amino]butan-1-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO.C2H2O4/c1-5-12(10-16)15-13-8-6-11(7-9-13)14(2,3)4;3-1(4)2(5)6/h11-13,15-16H,5-10H2,1-4H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZQASMJHILTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1CCC(CC1)C(C)(C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)